molecular formula C13H13N3O3S B11497556 1-[6-Methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl]ethanone

1-[6-Methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl]ethanone

Cat. No.: B11497556
M. Wt: 291.33 g/mol
InChI Key: QAZSDLODTJJGFT-UHFFFAOYSA-N
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Description

1-[6-Methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl]ethanone is a complex organic compound with a unique structure that includes a thioxo group, a nitrophenyl group, and a tetrahydropyrimidinyl group

Preparation Methods

The synthesis of 1-[6-Methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl]ethanone involves several steps. One common synthetic route includes the condensation of 3-nitrobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and thiolation reactions. The reaction conditions typically involve refluxing in ethanol or methanol, with the use of catalysts such as piperidine or pyridine to facilitate the reactions .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often use automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

1-[6-Methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group, with reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amino derivatives.

Scientific Research Applications

1-[6-Methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl]ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[6-Methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl]ethanone involves its interaction with various molecular targets and pathways. The thioxo group can interact with thiol-containing enzymes, potentially inhibiting their activity. The nitrophenyl group can undergo redox reactions, generating reactive oxygen species that can induce cellular damage or apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to 1-[6-Methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl]ethanone include:

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C13H13N3O3S

Molecular Weight

291.33 g/mol

IUPAC Name

1-[6-methyl-4-(3-nitrophenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-5-yl]ethanone

InChI

InChI=1S/C13H13N3O3S/c1-7-11(8(2)17)12(15-13(20)14-7)9-4-3-5-10(6-9)16(18)19/h3-6,12H,1-2H3,(H2,14,15,20)

InChI Key

QAZSDLODTJJGFT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)C

solubility

3.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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